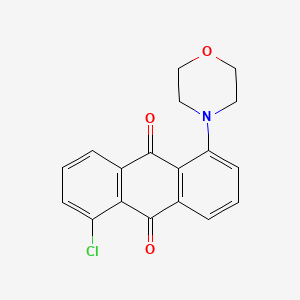
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone
Übersicht
Beschreibung
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone, also known as CMAQ, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinones, which are organic compounds that play important roles in various biological processes. CMAQ has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone can undergo redox cycling between its semiquinone and quinone forms, leading to the generation of ROS and RNS. The generated ROS and RNS can react with cellular components, such as proteins, lipids, and DNA, leading to oxidative damage and cellular dysfunction. This compound can also modify the activity of enzymes and transcription factors that are involved in redox signaling, such as NF-κB and Nrf2.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and apoptosis in various cell types, such as cancer cells and immune cells. It can also modulate the activity of enzymes that are involved in redox metabolism, such as glutathione peroxidase and superoxide dismutase. This compound has been used to study the role of oxidative stress in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone has several advantages as a probe for studying oxidative stress and redox signaling. It is stable and can react with thiol groups of proteins and peptides under physiological conditions. It can also generate ROS and RNS in a controlled manner, allowing for the study of their effects on cellular processes. However, this compound has some limitations, such as its potential toxicity and nonspecific reactivity with cellular components. It is important to use appropriate controls and concentrations when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-chloro-5-(4-morpholinyl)anthra-9,10-quinone in scientific research. One direction is to study the role of this compound in the regulation of redox signaling pathways in different cell types and tissues. Another direction is to develop more specific and less toxic probes for studying oxidative stress and redox signaling. Finally, this compound can be used in combination with other probes and techniques, such as fluorescent dyes and imaging, to study the dynamics of redox signaling in real-time.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a probe for studying oxidative stress and redox signaling. It can be synthesized using different methods, and its mechanism of action and effects on cellular processes have been extensively studied. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-chloro-5-(4-morpholinyl)anthra-9,10-quinone has been widely used in scientific research as a probe for studying oxidative stress and redox signaling in cells and tissues. It can react with thiol groups of proteins and peptides, leading to the formation of adducts that can be detected using various methods, such as Western blotting and mass spectrometry. This compound has been used to study the role of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological processes, such as inflammation, apoptosis, and cancer.
Eigenschaften
IUPAC Name |
1-chloro-5-morpholin-4-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-13-5-1-3-11-15(13)17(21)12-4-2-6-14(16(12)18(11)22)20-7-9-23-10-8-20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEIISBXUVORPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



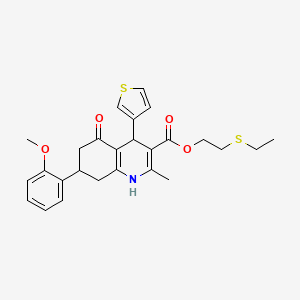
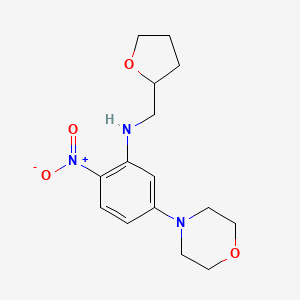
![2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3984559.png)
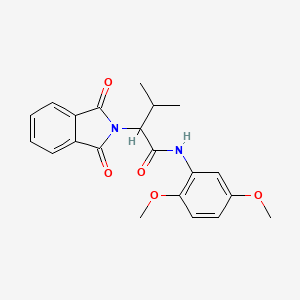
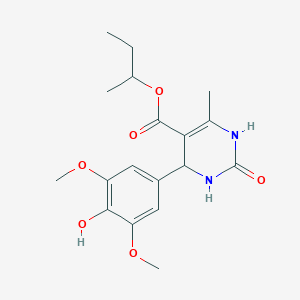
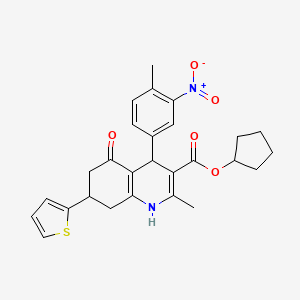
![2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3984594.png)
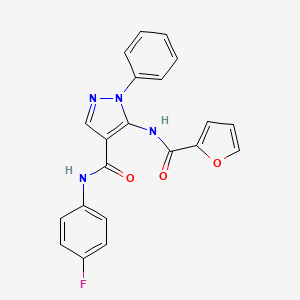
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984624.png)
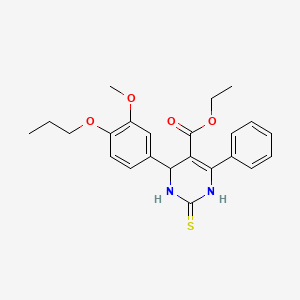
![N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984636.png)


![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)